tert-Butyl 2-oxopentanoate
Description
Structure
3D Structure
Properties
CAS No. |
88945-69-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
tert-butyl 2-oxopentanoate |
InChI |
InChI=1S/C9H16O3/c1-5-6-7(10)8(11)12-9(2,3)4/h5-6H2,1-4H3 |
InChI Key |
RKWJIFVZULBMHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Oxopentanoate
Fundamental Transformations of the α-Keto Ester Moiety
The reactivity of tert-butyl 2-oxopentanoate (B1239548) is dominated by the α-keto ester functionality. The ketone at the C2 position and the ester at C1 are primary sites for nucleophilic attack and other transformations.
The oxidation of α-keto esters can be a complex process. While standard oxidation of a simple ketone might be challenging, the presence of the adjacent ester group influences the reactivity. Oxidative cleavage of the carbon-carbon bond between the two carbonyl groups can be achieved under specific conditions. For instance, systems like Oxone combined with a Lewis acid such as aluminum trichloride (B1173362) have been used for the oxidative cleavage of related β-keto esters to yield dicarbonyl compounds. lookchem.com This type of reaction proceeds efficiently in aqueous media. lookchem.com The introduction of an oxo group can also be achieved through various synthetic routes involving oxidation reactions. smolecule.com Another approach involves the use of oxidizing agents like tert-butyl hydroperoxide, which is known to participate in various oxidation reactions, often involving radical mechanisms. nih.govlp.edu.ua
It is important to note that the reaction conditions must be carefully controlled to prevent unwanted side reactions, such as cleavage of the tert-butyl ester group, which is sensitive to strong acids.
The ketone group at the C2 position of tert-butyl 2-oxopentanoate can be selectively reduced to the corresponding secondary alcohol, yielding tert-butyl 2-hydroxypentanoate (B1253771). nih.gov This transformation is a common and synthetically useful reaction for α-keto esters. A variety of reducing agents can accomplish this, with the choice of reagent influencing the stereochemical outcome of the reaction.
Enantio- and chemoselective reductions are of particular interest. Methodologies using chiral Brønsted acids in conjunction with catecholborane have been developed for the asymmetric reduction of α-keto esters, affording α-hydroxy esters in high yields and excellent enantioselectivities. researchgate.net Similarly, baker's yeast has been employed for the asymmetric reduction of related keto-esters, yielding chiral hydroxy-ester derivatives with high diastereomeric and enantiomeric excess. nottingham.ac.uk Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can also be used, although they typically yield racemic or diastereomeric mixtures unless chiral auxiliaries or catalysts are employed.
Table 1: Selected Reducing Agents for α-Keto Esters
| Reducing Agent/System | Typical Outcome | Reference |
|---|---|---|
| Catecholborane / Chiral Brønsted Acid | High Enantioselectivity | researchgate.net |
| Baker's Yeast | High Diastereoselectivity and Enantioselectivity | nottingham.ac.uk |
| Sodium Borohydride (NaBH₄) | Racemic or Diastereomeric Mixture | |
| Lithium Aluminum Hydride (LiAlH₄) | Potential for over-reduction |
The ester functional group of this compound can undergo nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic ester carbonyl carbon, leading to the displacement of the tert-butoxide leaving group. This pathway allows for the conversion of the ester into other functional groups, such as carboxylic acids (hydrolysis), other esters (transesterification), or amides (aminolysis).
However, the bulky tert-butyl group provides significant steric hindrance, which can make these substitution reactions slower compared to those of less hindered esters like methyl or ethyl esters. Consequently, forcing conditions, such as high temperatures or strong acid/base catalysis, may be required. For example, hydrolysis to the corresponding α-keto acid typically requires strong acidic conditions (e.g., trifluoroacetic acid) to facilitate both the substitution and the removal of the resulting tert-butene. The reaction with nucleophiles like amines can produce the corresponding amides.
Table 2: Nucleophilic Substitution Products
| Nucleophile | Reagent/Condition | Product | General Reaction Type |
|---|---|---|---|
| Water (H₂O) | H₃O⁺, Δ | 2-oxopentanoic acid | Hydrolysis |
| Alcohol (R'OH) | Acid or Base Catalyst | Alkyl 2-oxopentanoate | Transesterification |
| Amine (R'NH₂) | Δ | N-substituted 2-oxopentanamide | Aminolysis |
Carbon-Carbon Bond Forming Reactions Involving this compound
This compound is a valuable substrate for constructing more complex molecular architectures through the formation of new carbon-carbon bonds.
The aldol (B89426) condensation is a powerful C-C bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. sigmaaldrich.comlibretexts.org this compound can participate in aldol-type reactions in two distinct ways.
As the Enolate Precursor: The protons on the C3 methylene (B1212753) group are acidic due to their position between two carbonyl groups (the ketone and the ester). Treatment with a suitable base can deprotonate this position to form a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl compound (an aldehyde or another ketone) to form a β-hydroxy dicarbonyl adduct, which may subsequently dehydrate. libretexts.org
As the Electrophile: The ketone at the C2 position is electrophilic and can be attacked by an external enolate ion. For example, the enolate of acetone (B3395972) could attack the C2 carbonyl of this compound to form a new C-C bond.
These reactions are fundamental in organic synthesis for building molecular complexity. smolecule.com Related β-keto esters are known to react with piperidinone derivatives via an aldol-like condensation to form spirocyclic structures.
The Wittig reaction is a premier method for synthesizing alkenes from carbonyl compounds by reacting them with a phosphorus ylide (a Wittig reagent). mnstate.edumasterorganicchemistry.com The C2 ketone of this compound can undergo a Wittig reaction to replace the carbonyl C=O bond with a C=C double bond. evitachem.com This reaction is highly versatile as a wide variety of phosphorus ylides can be prepared, allowing for the synthesis of diverse alkene structures. nih.gov For instance, a derivative of this compound has been shown to react with various ylides to produce a range of unsaturated α-amino acids. nih.gov
A related and powerful olefination technique is the Horner-Wadsworth-Emmons (HWE) reaction. This modification of the Wittig reaction uses phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphorus ylides. The HWE reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. This methodology has been successfully applied in the olefination of β-keto phosphonates derived from amino acids to synthesize α,ω-diaminodicarboxylates. acs.org
Table 3: Examples of Olefination Reactions
| Reagent Type | Specific Reagent | Product Type | Reference |
|---|---|---|---|
| Wittig Reagent | Ph₃P=CHR | Substituted Alkene | evitachem.comnih.gov |
| HWE Reagent | (EtO)₂P(O)CH₂R | (E)-Alkene (typically) | acs.org |
Elimination Reactions and Associated Mechanisms
Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double bond. For this compound, elimination reactions could theoretically proceed via E1 or E2 pathways, depending on the reaction conditions.
The E1 (Elimination, Unimolecular) reaction is a two-step process that proceeds through a carbocation intermediate. orgoreview.com The rate-determining step is the formation of this carbocation, which is unimolecular and follows first-order kinetics. iitk.ac.inlibretexts.org
For this compound, an E1 pathway could be initiated by the departure of a suitable leaving group. Under strongly acidic conditions, the ether oxygen of the tert-butyl group could be protonated, forming a good leaving group (tert-butanol). Subsequent departure would generate a stable tertiary carbocation. However, the more likely scenario for an ester involves the loss of the entire tert-butoxy (B1229062) group facilitated by acid, leading to an acylium ion, which is more relevant to substitution than elimination.
A more plausible E1 pathway would involve a modified substrate where a leaving group is present on the pentanoate chain. The stability of the carbocation intermediate is paramount for an E1 reaction. Tertiary substrates react fastest because they form the most stable carbocations. orgoreview.com The reaction is favored by weak bases (e.g., water, alcohols) and polar protic solvents, which can stabilize the ionic intermediates. orgoreview.comiitk.ac.in
Since E1 reactions proceed through the same carbocation intermediate as SN1 reactions, a mixture of elimination and substitution products is often observed. libretexts.org Carbocation rearrangements to form more stable intermediates can also occur. pressbooks.pubmasterorganicchemistry.com
The E2 (Elimination, Bimolecular) reaction is a one-step, concerted process where a base removes a proton, and a leaving group departs simultaneously. masterorganicchemistry.com The reaction follows second-order kinetics, as the rate depends on the concentrations of both the substrate and the base. masterorganicchemistry.commsu.edu
E2 reactions are favored by strong, non-nucleophilic bases. iitk.ac.inlibretexts.org A classic example is the use of bulky bases like potassium tert-butoxide. libretexts.org The mechanism requires a specific stereochemical arrangement known as an anti-periplanar geometry, where the proton to be removed and the leaving group are in the same plane but on opposite sides of the C-C bond. msu.edulibretexts.org
In the context of this compound, a base-induced elimination could occur if a leaving group (e.g., a halide) were present on the alkyl chain. The base would abstract a proton from the adjacent carbon, leading to the formation of an alkene. The regioselectivity of E2 reactions is often governed by the Zaitsev rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product, although bulky bases can favor the less substituted Hofmann product due to steric hindrance. libretexts.org
Table 2: Comparison of E1 and E2 Mechanisms
| Feature | E1 Reaction | E2 Reaction |
| Kinetics | First order: rate = k[Substrate] | Second order: rate = k[Substrate][Base] |
| Mechanism | Two steps, via carbocation intermediate | One step, concerted |
| Base | Weak base is sufficient (e.g., H₂O, ROH) | Requires a strong base (e.g., OH⁻, OR⁻) |
| Substrate | 3° > 2° > 1° | 3° > 2° > 1° |
| Stereochemistry | No specific geometry required | Requires anti-periplanar geometry |
| Rearrangements | Common | Not possible |
Radical Processes and Their Role in this compound Chemistry
Radical reactions involve species with unpaired electrons and proceed via chain reaction mechanisms involving initiation, propagation, and termination steps. openstax.org While less common than polar reactions, they are significant in synthesis.
The chemistry of this compound could involve radical processes initiated by radical initiators or light. For example, tert-butyl nitrite (B80452) (TBN) is known to act as a radical initiator and can be used in annulation reactions. researchgate.netnih.gov The α-ketoester moiety can influence the stability of adjacent radical intermediates.
A potential radical reaction could involve the abstraction of a hydrogen atom from the pentanoate chain by a highly reactive radical. openstax.org This would generate a carbon-centered radical, which could then undergo further reactions, such as addition to an alkene or reaction with another molecule like O₂. openstax.org The presence of the tert-butyl group might also play a role, as tert-butyl radicals are known intermediates in various reactions, such as their addition to methyl acrylate. researchgate.net
Furthermore, chemistry related to Barton esters, which involves the radical decarboxylation of carboxylic acid derivatives, could potentially be applied. google.com This would involve converting the ester to a derivative that can readily undergo homolytic cleavage to generate a radical species.
Heterocyclic Annulation and Cyclization Reactions
The α-ketoester functionality in this compound is a versatile precursor for the synthesis of heterocyclic compounds through annulation and cyclization reactions. These reactions are crucial for building complex molecular frameworks found in pharmaceuticals and other functional materials. mdpi.com
Annulation involves the formation of a new ring onto a pre-existing molecule. This compound can react with binucleophilic reagents to form various heterocycles. For example:
Reaction with Hydrazines: Condensation with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyridazinone derivatives.
Reaction with Amidines or Guanidines: These reactions can provide access to pyrimidine-based heterocycles, which are common scaffolds in medicinal chemistry.
Cyclization reactions can be intramolecular or intermolecular. An intramolecular cyclization might involve a functional group on the pentanoate side chain reacting with one of the carbonyl groups. Intermolecular reactions often proceed in a stepwise manner, such as a Michael addition followed by an intramolecular cyclization (e.g., aldol or oxa-Michael). nih.gov Such cascade or tandem reactions are highly efficient for building molecular complexity. mdpi.com For instance, a plausible mechanistic pathway for a [3+3] annulation could involve a vinylogous Michael addition followed by an intramolecular aldol cyclization to construct a new six-membered ring. nih.gov
Applications of Tert Butyl 2 Oxopentanoate As a Key Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the ketone and the stability of the tert-butyl ester group allow for sequential chemical transformations, making tert-butyl 2-oxopentanoate (B1239548) a valuable starting point for constructing complex molecular architectures.
Synthesis of Pharmaceutical Intermediates
While tert-butyl esters are common motifs in pharmaceutical synthesis, serving as protecting groups for carboxylic acids, the specific role of tert-butyl 2-oxopentanoate as a direct precursor for certain major drugs requires careful examination of the established synthetic routes.
Statins are a class of lipid-lowering medications that are structurally characterized by a substituted heterocyclic core and a chiral dihydroxyheptanoic acid side chain. The synthesis of this side chain is a critical challenge, and various chiral precursors are used to construct it. While tert-butyl esters are frequently employed to protect the carboxylic acid end of the side chain during synthesis, the direct use of this compound as a primary building block for the side chains of widely-used statins like Atorvastatin and Rosuvastatin is not prominently documented in major industrial synthetic routes.
Instead, the literature describes more complex, highly functionalized tert-butyl ester intermediates. For instance, a key chiral precursor for the Atorvastatin side chain is tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. Similarly, a common intermediate in Rosuvastatin synthesis is tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate. These structures already contain the necessary stereocenters and functional groups that are elaborated to form the final statin side chain.
Alectinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) used in cancer therapy. Its complex structure features a benzo[b]carbazole core, which is derived from an indole (B1671886) intermediate. In the synthesis of Alectinib, a crucial step involves the construction of a substituted indole ring.
However, the specific intermediate cited in the literature for this process is not this compound. Instead, a structurally related but more complex compound, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate , serves as a key precursor. This molecule undergoes a reaction with 4-fluoro-3-nitrobenzonitrile, followed by reductive cyclization to form the essential 2,3-disubstituted indole core of Alectinib. While this highlights the importance of oxopentanoate structures in building complex heterocyclic systems like Alectinib, the direct role of the simpler this compound is not established in this specific application.
Building Block for Agrochemicals
The application of this compound as a direct intermediate in the synthesis of specific, commercially significant agrochemicals is not widely detailed in publicly available scientific literature. However, its chemical structure, containing both a reactive ketone and a protected acid, makes it a plausible building block for various biologically active compounds. The functional groups could be used to construct the core or side chains of novel herbicides, fungicides, or insecticides.
Role in Amino Acid, Peptide, and Radiotracer Chemistry
The most clearly defined application of this compound is in the field of amino acid chemistry, where the C2-keto group provides a direct handle for introducing an amino group to create non-proteinogenic amino acids.
Synthesis of Enantiopure Non-Natural Alpha-Amino Acids
Non-natural alpha-amino acids are critical components in modern drug discovery, peptide science, and materials science. They are used to create peptides with enhanced stability, novel conformations, and improved biological activity. This compound is an ideal precursor for synthesizing alpha-amino acids that are not among the 20 common proteinogenic ones.
The key chemical transformation is reductive amination . In this process, the ketone group of this compound reacts with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine. This imine is then reduced in situ by a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation) to yield the final alpha-amino acid. The tert-butyl ester protects the carboxylic acid throughout this process and can be easily removed later under acidic conditions.
This method allows for the synthesis of an alpha-amino acid with a propyl side chain originating from the pentanoate backbone. By using chiral catalysts or resolving agents during the reductive amination process, it is possible to produce enantiomerically pure (either D or L) non-natural amino acids, which is crucial for pharmaceutical applications.
The table below outlines the general reductive amination process starting from this compound.
| Reactant | Reagents | Intermediate | Product |
| This compound | 1. Ammonia (NH₃) or Ammonium Salt (e.g., NH₄Cl) 2. Reducing Agent (e.g., NaBH₃CN) | Imine | tert-Butyl 2-aminopentanoate |
This straightforward and efficient method makes this compound a valuable precursor for creating custom amino acids for incorporation into novel peptides and other bioactive molecules.
Formation of Dipeptides and Other Peptide-Related Structures
In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions at the N-terminus and C-terminus of amino acids. The tert-butyl group of this compound can function as a protecting group for the carboxylic acid moiety of an amino acid or peptide. google.comlibretexts.org This protection strategy is advantageous because the tert-butyl ester is stable under various reaction conditions but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA). libretexts.orgpeptide.com This orthogonality allows for the deprotection of the C-terminus without affecting other acid-labile or base-labile protecting groups that may be present on the amino acid side chains or the N-terminus.
The synthesis of dipeptides and larger peptide structures involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. libretexts.org By protecting the C-terminal carboxyl group as a tert-butyl ester, chemists can selectively activate the carboxyl group of another N-protected amino acid and couple it with the free amino group of the C-terminally protected amino acid. Following the coupling reaction, the tert-butyl group can be removed to reveal the free carboxylic acid, which can then be used for further chain elongation. This stepwise process is fundamental to both solution-phase and solid-phase peptide synthesis. nih.gov
Development of Radiotracer Precursors for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology. nih.gov PET imaging relies on the administration of a radiotracer, a biologically active molecule tagged with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). radiopaedia.org These tracers accumulate in specific tissues or organs, allowing for the visualization of metabolic processes. nih.govradiopaedia.org
This compound and its derivatives are important precursors in the synthesis of ¹⁸F-labeled radiotracers. For instance, it has been utilized in the synthesis of a precursor for the PET radiotracer [¹⁸F]FPGLN (N-(2-[¹⁸F]fluoropropionyl)-L-glutamine), which is used for tumor imaging. tandfonline.com The synthesis involves a multi-step process starting from L-glutamine to create a complex precursor molecule, (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate. tandfonline.com The tert-butyl ester group in this precursor serves to protect a carboxylic acid function during the synthetic sequence and the subsequent radiolabeling step. The final step involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride, followed by deprotection to yield the final radiotracer. tandfonline.comnih.gov The stability of the tert-butyl ester under the conditions required for introducing the radioisotope is critical for the success of the synthesis.
Synthesis of L-γ-Methyleneglutamine and its Amide Derivatives
L-γ-Methyleneglutamine and its derivatives are of interest in medicinal chemistry, particularly for their potential as anticancer agents that target glutamine metabolism. nih.gov The synthesis of these compounds often employs intermediates derived from pyroglutamic acid. In a reported synthetic route, L-pyroglutamic acid is first protected as a tert-butyl ester. This tert-butyl protected intermediate then undergoes a series of reactions, including the introduction of a methylene (B1212753) group and subsequent ring-opening, to form a key common intermediate with a protected carboxylic acid.
This intermediate, which retains the tert-butyl ester, is then used to generate a library of L-γ-methyleneglutamine amide derivatives through amide coupling reactions with various amines. The tert-butyl group serves as a robust protecting group throughout these transformations. In the final step, the tert-butyl and other protecting groups (like Boc) are removed, typically with an acid such as trifluoroacetic acid (TFA), to yield the desired L-γ-methyleneglutamine or its amide derivatives. This synthetic strategy highlights the utility of the tert-butyl ester in facilitating the synthesis of complex and biologically active amino acid derivatives. nih.gov
Application in Stereoselective Synthesis
Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in modern organic chemistry and drug development. This compound and related structures play significant roles as intermediates and substrates in various stereoselective transformations, enabling the synthesis of chiral molecules with high purity.
Chiral Auxiliaries and Substrates in Asymmetric Transformations
A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. While this compound itself is not a chiral auxiliary, its derivatives, particularly those derived from chiral amino acids where the carboxyl group is protected as a tert-butyl ester, are widely used in asymmetric synthesis. researchgate.net
For example, chiral oxazolidinones, often derived from amino alcohols, can be acylated with a group containing a tert-butyl ester. williams.edu The resulting structure can then undergo highly diastereoselective alkylation or aldol (B89426) reactions. researchgate.netcore.ac.uk The bulky tert-butyl group, in conjunction with the chiral auxiliary, helps to control the approach of reagents to the enolate, leading to the formation of one stereoisomer in preference to others. The rigidity and defined conformation of the intermediate, often involving chelation to a metal cation, are key to the high levels of stereocontrol observed. williams.edu After the reaction, the auxiliary can be cleaved to reveal the chiral product, and the auxiliary can often be recovered and reused. youtube.com
Stereoselective Synthesis of Beta-Lactams
The β-lactam ring is a core structural feature of several major classes of antibiotics, including penicillins and cephalosporins. researchgate.net The stereoselective synthesis of β-lactams is therefore a critical area of research. One of the most common methods for constructing the β-lactam ring is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine. nih.gov
Derivatives of this compound can be employed as substrates in these syntheses. For instance, a related compound, t-butyl hydroxy-(2-iodomethyl-4-oxoazetidin-1-yl)acetate, has been used to synthesize isopenam-3-carboxylates, which contain the bicyclic core of certain β-lactam antibiotics. The tert-butyl ester group is carried through the reaction sequence and can be removed in the final stages of the synthesis. The stereochemistry of the substituents on the β-lactam ring is crucial for its biological activity, and various strategies, including the use of chiral auxiliaries and catalysts, are employed to control the stereochemical outcome of the cycloaddition and subsequent transformations. researchgate.net
Intermediate in Carbapenem (B1253116) Antibiotic Synthesis
Carbapenems are a class of β-lactam antibiotics with a very broad spectrum of antibacterial activity, often used for severe infections. nih.govnih.gov Their synthesis is complex due to the strained bicyclic ring system and the presence of multiple stereocenters. This compound and similar structures serve as key intermediates in the multi-step synthesis of these important drugs. google.compatsnap.com
In the synthesis of carbapenems, such as thienamycin and its derivatives, the construction of the bicyclic carbapenam core is a key challenge. brad.ac.uk Synthetic strategies often involve the initial construction of a substituted azetidinone (β-lactam) ring, which is then elaborated to form the final carbapenem structure. Intermediates containing a tert-butyl ester are frequently used because the protecting group is stable to the reaction conditions required for subsequent bond formations and functional group manipulations. google.com The stereochemistry at various positions of the carbapenem nucleus is critical for its efficacy and stability, and the synthetic routes are designed to control these stereocenters precisely.
Contributions to Heterocyclic Compound Synthesis
Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.gov A primary and efficient method for constructing this fused bicyclic system is the condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.net this compound, as a β-ketoester, fits perfectly into this synthetic strategy.
The general reaction mechanism involves the initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the ester carbonyl, leading to the formation of the pyrimidine (B1678525) ring. Subsequent dehydration results in the aromatic pyrazolo[1,5-a]pyrimidine system. The reaction is typically carried out under acidic conditions, for instance, using sulfuric acid in acetic acid, or by refluxing the reactants in a solvent like ethanol. bldpharm.com
The use of this compound in this synthesis would lead to pyrazolo[1,5-a]pyrimidine derivatives bearing a propyl group at the 5-position and a hydroxyl or oxo group at the 7-position, depending on the tautomeric form. The specific substitution on the starting 5-aminopyrazole allows for further diversification of the final molecule. This synthetic route is highly valued for its efficiency and the ability to generate structurally diverse libraries of these important heterocyclic compounds. researchgate.netnih.gov
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from β-Ketoesters
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|
Isoxazole Ring Formation
Isoxazoles are another class of five-membered heterocycles that are prevalent in many pharmaceutical agents. ijpca.org this compound, as a 1,3-dicarbonyl equivalent, is an excellent precursor for the synthesis of isoxazole rings through several established methods.
One of the most fundamental methods is the condensation reaction with hydroxylamine. In this reaction, hydroxylamine reacts with the two carbonyl functionalities of the β-ketoester. The reaction typically proceeds via the formation of a monoxime intermediate at the ketone position, followed by intramolecular cyclization onto the ester carbonyl and subsequent elimination of water and tert-butanol (B103910) to yield the isoxazole ring. This reaction provides a direct route to 3-propyl-isoxazol-5(4H)-one derivatives.
A more contemporary and versatile approach for synthesizing highly substituted isoxazoles is the [3+2] cycloaddition reaction. cymitquimica.com In this method, the enolate of this compound acts as the two-carbon component (dipolarophile). This enolate is reacted with a nitrile oxide, which serves as the three-atom dipole. Nitrile oxides are typically generated in situ from the dehydrohalogenation of hydroximoyl chlorides using a mild base. cymitquimica.com Recent research has shown that these reactions can be performed efficiently in environmentally benign solvents like water, using a base such as N,N-diisopropylethylamine (DIPEA) at room temperature. cymitquimica.com This method allows for the regioselective synthesis of 3,4,5-trisubstituted isoxazoles. When using this compound, this reaction would yield isoxazoles with a propyl group at the 5-position and a tert-butoxycarbonyl group at the 4-position. The substituent on the nitrile oxide precursor determines the group at the 3-position of the resulting isoxazole.
Table 2: Isoxazole Synthesis via [3+2] Cycloaddition
| Dipolarophile (from) | Dipole (from) | Base/Solvent | Reaction Type | Product |
|---|
Table 3: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 88945-69-1 bldpharm.comcymitquimica.comlabseeker.comchem-space.com |
| Molecular Formula | C9H16O3 cymitquimica.com |
| Molecular Weight | 172.22 g/mol cymitquimica.com |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Advanced Analytical and Characterization Techniques in Tert Butyl 2 Oxopentanoate Research
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for probing the molecular structure of tert-Butyl 2-oxopentanoate (B1239548), providing detailed information about its atomic connectivity and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. For tert-butyl 2-oxopentanoate, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework.
In a typical ¹H NMR spectrum of this compound, the distinct chemical environments of the protons lead to a series of characteristic signals. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet at approximately 1.5 ppm. The protons of the propyl chain exhibit more complex splitting patterns due to spin-spin coupling. The terminal methyl group (CH₃) protons would be expected to appear as a triplet, while the methylene (B1212753) (CH₂) group adjacent to it would be a sextet, and the methylene group adjacent to the carbonyl would be another triplet, with chemical shifts generally appearing further downfield.
¹³C NMR spectroscopy provides complementary information by detecting the different carbon environments within the molecule. The spectrum would be expected to show distinct peaks for the carbonyl carbons (C=O) of the ketone and the ester, the quaternary carbon and the methyl carbons of the tert-butyl group, and the three distinct carbons of the propyl chain. The carbonyl carbons are the most deshielded and appear at the lowest field (highest ppm values).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C(CH₃)₃ | 1.49 (s, 9H) | 28.1 |
| C (CH₃)₃ | - | 82.5 |
| C=O (ester) | - | 161.8 |
| C=O (keto) | - | 195.2 |
| CH₂ CH₂CH₃ | 2.85 (t, 2H) | 40.5 |
| CH₂CH₂ CH₃ | 1.68 (sext, 2H) | 17.3 |
| CH₂CH₂CH₃ | 0.95 (t, 3H) | 13.6 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. The IR spectrum of this compound is characterized by strong absorption bands indicative of its keto and ester functionalities.
A prominent feature in the spectrum is the presence of two distinct carbonyl (C=O) stretching vibrations. The ester carbonyl typically absorbs in the region of 1735-1750 cm⁻¹, while the ketone carbonyl stretch appears at a slightly lower wavenumber, generally between 1705-1725 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. Additionally, the C-H stretching and bending vibrations of the alkyl groups (the propyl and tert-butyl moieties) would be observed in their characteristic regions.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Ketone C=O | Stretch | 1705 - 1725 |
| Ester C=O | Stretch | 1735 - 1750 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C-H (Alkyl) | Bend | 1350 - 1470 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₉H₁₆O₃, the molecular weight is 172.22 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 172. The fragmentation pattern provides valuable structural clues. A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) to form a protonated carboxylic acid, which would result in a prominent peak at m/z 116. Another common fragmentation is the loss of the tert-butyl group (57 Da), leading to a fragment ion at m/z 115. Alpha-cleavage adjacent to the ketone carbonyl group can lead to the loss of a propyl radical (43 Da) resulting in a peak at m/z 129, or the loss of an ethyl radical (29 Da) from the propyl chain, giving a fragment at m/z 143.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Origin |
|---|---|---|
| 172 | [C₉H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 116 | [C₅H₄O₃]⁺ | M⁺ - C₄H₈ (isobutylene) |
| 115 | [C₅H₃O₃]⁺ | M⁺ - C₄H₉ (tert-butyl) |
| 129 | [C₆H₉O₃]⁺ | M⁺ - C₃H₇ (propyl) |
| 71 | [C₄H₇O]⁺ | Cleavage at C2-C3 bond |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.
Gas Chromatography (GC) for Purity Assessment and Reaction Progress
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its likely volatility, this compound is well-suited for GC analysis. This method is frequently used to determine the purity of the final product and to track the disappearance of starting materials and the appearance of the product during a reaction.
In a typical GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate). For purity assessment, a single sharp peak at the expected retention time would indicate a pure sample. The presence of other peaks would signify impurities.
Table 4: Typical Gas Chromatography (GC) Parameters for the Analysis of Keto Esters
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5, HP-5MS) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C at 10 °C/min) |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity
High-performance liquid chromatography (HPLC) is another versatile separation technique that is widely used for the analysis of less volatile or thermally labile compounds. It can be effectively employed to monitor the progress of reactions that produce this compound and to determine the purity of the isolated product.
In HPLC, the sample is dissolved in a solvent and pumped at high pressure (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the analyte's affinity for the stationary and mobile phases. For a compound like this compound, reversed-phase HPLC is a common choice, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound is detected as it elutes from the column, typically using a UV detector, as the carbonyl groups exhibit UV absorbance. Similar to GC, a single peak in the chromatogram at a specific retention time indicates the purity of the sample. One challenge in the HPLC of keto esters can be the presence of keto-enol tautomerism, which can sometimes lead to peak broadening or splitting. Careful method development, including adjusting the mobile phase pH and temperature, can mitigate these effects.
Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of Keto Esters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase (e.g., C18, C8) |
| Mobile Phase | Gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) |
| Detector | UV-Vis Detector (e.g., at 210 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and widely utilized technique in synthetic chemistry for the real-time monitoring of chemical reactions. Its application in the synthesis of this compound allows for a rapid and qualitative assessment of reaction progress, helping to determine the consumption of starting materials and the formation of the desired product. The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an organic solvent or a mixture of solvents).
In the context of this compound synthesis, TLC can be employed to track the conversion of precursors, such as the corresponding acid or acid chloride, to the final ester product. A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting material(s) as a reference. The plate is then developed in a suitable solvent system. The polarity of the compounds dictates their mobility on the TLC plate; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and exhibit lower Rf values.
The progress of the reaction can be visualized by observing the disappearance of the spot corresponding to the starting material and the appearance of a new spot corresponding to this compound. Visualization is often achieved under UV light if the compounds are UV-active, or by using staining agents such as potassium permanganate (B83412) or p-anisaldehyde. rsc.org
Illustrative TLC Data for Monitoring a Reaction
| Compound | Functional Groups | Expected Polarity | Expected Rf Value* |
| Starting Material (e.g., 2-oxopentanoic acid) | Carboxylic acid, Ketone | High | Low |
| This compound | Ester, Ketone | Moderate | Intermediate |
| Byproduct (e.g., an unreacted alcohol) | Alcohol | High | Low |
*Rf values are dependent on the specific solvent system used. A common mobile phase for such analyses could be a mixture of hexane (B92381) and ethyl acetate (B1210297).
Ultra-Performance Liquid Chromatography (UPLC) for Advanced Quantification
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These advantages are primarily due to the use of smaller stationary phase particles (typically sub-2 µm), which necessitates a specialized system capable of handling higher backpressures.
In the analysis of this compound, UPLC is an invaluable tool for accurate quantification and purity assessment. A validated UPLC method can provide precise information on the concentration of the target compound in a sample, as well as detect and quantify any impurities. The separation is based on the partitioning of the analyte between a stationary phase (e.g., a C18 reversed-phase column) and a mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).
A typical UPLC analysis of this compound would involve injecting a small volume of the sample onto the column. The components of the sample are then separated based on their affinity for the stationary phase. A detector, such as a UV-Vis or mass spectrometer, is used to detect the eluting compounds. The retention time (RT) is a characteristic parameter for a specific compound under defined chromatographic conditions, and the peak area is proportional to its concentration.
Representative UPLC Method Parameters and Expected Data
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Expected Retention Time | ~ 3.5 min |
Methods for Chirality Determination and Enantiomeric Purity Analysis
The determination of chirality and the analysis of enantiomeric purity are critical aspects in the characterization of chiral molecules, particularly in the pharmaceutical and fine chemical industries. If this compound is synthesized in a chiral form or used in stereoselective reactions, it is essential to determine its enantiomeric composition. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.
Chiral HPLC separates enantiomers by exploiting the differential interactions between the enantiomers and the chiral stationary phase. These stationary phases are themselves enantiomerically pure and create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times.
For the analysis of β-keto esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.
The result of a chiral HPLC analysis is a chromatogram showing two distinct peaks for the two enantiomers if the separation is successful. The enantiomeric excess (% ee) can be calculated from the areas of the two peaks using the formula:
% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Illustrative Chiral HPLC Separation Data
| Parameter | Value |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.2 min |
| Retention Time (S-enantiomer) | 9.5 min |
| Resolution (Rs) | > 1.5 |
This table illustrates a hypothetical but representative chiral separation of the enantiomers of a β-keto ester. The baseline resolution (Rs > 1.5) indicates a good separation, allowing for accurate quantification of each enantiomer.
Computational and Theoretical Studies on Tert Butyl 2 Oxopentanoate
Quantum Chemical Investigations of Electronic Structure and Reactivity
No published research is currently available that specifically details the quantum chemical investigations of tert-butyl 2-oxopentanoate (B1239548). Such studies would be invaluable for understanding the fundamental properties of the molecule.
Elucidation of Reaction Mechanisms and Pathways
The elucidation of reaction mechanisms involving tert-butyl 2-oxopentanoate through computational methods has not been a subject of published research. Theoretical studies could provide deep insights into its reactivity, for instance, in reactions such as enolate formation, nucleophilic additions to the keto and ester carbonyl groups, and thermal decomposition.
Transition State Analysis and Energy Profiles
There are no available computational studies that provide transition state analysis or energy profiles for reactions involving this compound. Such analyses are crucial for determining reaction kinetics and understanding the energetic barriers of different reaction pathways.
Spectroscopic Property Predictions
While experimental spectroscopic data may exist, there are no published computational studies focused on the prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound. Theoretical predictions are instrumental in interpreting experimental spectra and confirming molecular structures.
Molecular Modeling and Dynamics Simulations
No molecular modeling or dynamics simulations specifically for this compound have been reported in the scientific literature. These simulations would be beneficial for understanding its conformational flexibility, intermolecular interactions, and behavior in different solvent environments.
Structure-Reactivity Relationship Predictions and Design Principles
The prediction of structure-reactivity relationships and the establishment of design principles based on the computational analysis of this compound are absent from current scientific literature. Such studies would be highly valuable for designing new synthetic routes or tailoring the molecule for specific applications.
Application of Density Functional Theory (DFT) in Synthetic Design
There are no documented applications of Density Functional Theory (DFT) specifically for the synthetic design of processes involving this compound. DFT is a powerful tool that could be used to optimize reaction conditions, predict the outcomes of synthetic transformations, and guide the development of more efficient synthetic protocols.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Selective Transformations of tert-Butyl 2-oxopentanoate (B1239548)
The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of α-ketoesters like tert-Butyl 2-oxopentanoate. Research is increasingly focused on creating catalysts that can precisely control reactivity at one of the two carbonyl groups or engage the enolizable α-position with high selectivity. Future work in this area is expected to concentrate on several key catalyst designs.
Key emerging catalytic strategies include:
Chiral Lewis Acid Catalysis: The bidentate nature of the 1,2-dicarbonyl motif in α-ketoesters makes them ideal substrates for chiral Lewis acid catalysts. nih.govresearchgate.net These systems can create a rigid, well-defined chiral environment around the substrate, enabling highly enantioselective additions of nucleophiles. nih.govresearchgate.net Future research will likely explore novel Lewis acids that offer enhanced activity and selectivity for transformations such as asymmetric aldol (B89426), Michael, and ene reactions.
Transition Metal Catalysis: Transition metals like copper, platinum, and palladium are instrumental in activating α-ketoesters for a variety of transformations. nih.govmdpi.comacs.org Copper-catalyzed systems, for instance, have been used in asymmetric domino reactions to construct complex heterocyclic structures. mdpi.com Platinum catalysts have shown utility in direct C-H acylation to introduce the α-ketoester functional group onto aromatic systems. acs.org The development of new ligands will be paramount in tuning the reactivity and selectivity of these metal catalysts for novel applications.
Organocatalysis: Metal-free organocatalysis has emerged as a powerful tool in asymmetric synthesis. researchgate.netfrontiersin.org For α-ketoesters, chiral amines (via enamine/iminium catalysis) and phosphoric acids can activate the substrate for a range of enantioselective reactions. frontiersin.org Research will continue to push the boundaries of what organocatalysts can achieve, focusing on multi-catalytic strategies that combine different activation modes to forge complex bonds with high stereocontrol. frontiersin.org
| Catalyst Type | Transformation | Key Advantages | Representative Metal/Catalyst |
|---|---|---|---|
| Chiral Lewis Acids | Asymmetric Aldol & Michael Additions | High enantioselectivity via bidentate coordination. nih.govresearchgate.net | Zinc, Copper, Nickel Complexes nih.govmdpi.comresearchgate.net |
| Transition Metal Complexes | Domino Reactions, C-H Functionalization | High reactivity and diverse reaction modes. nih.govmdpi.com | Copper, Palladium, Platinum, Ruthenium nih.govmdpi.comacs.orgnih.gov |
| Organocatalysts | Enantioselective Cyclizations & Additions | Metal-free, environmentally benign, unique activation modes. researchgate.netfrontiersin.org | Chiral Amines, Phosphoric Acids, N-Heterocyclic Carbenes frontiersin.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
Future integration of AI/ML in this area will likely focus on:
Reaction Outcome Prediction: Neural networks and other ML models can be trained on vast datasets of published chemical reactions to predict the major product of a given set of reactants and conditions. nih.govacs.org This predictive power can help chemists evaluate the feasibility of a planned transformation of this compound before heading to the lab.
Condition Optimization: AI algorithms can analyze the complex interplay between various reaction parameters—such as catalyst, solvent, temperature, and concentration—to identify the optimal conditions for maximizing yield and selectivity. beilstein-journals.orgresearchgate.net This is particularly valuable for complex multi-variable systems often encountered in catalytic reactions.
Retrosynthesis and Novel Pathway Discovery: AI-driven retrosynthesis tools can propose novel synthetic pathways to target molecules starting from simple precursors. wiley.com These programs can suggest innovative ways to utilize this compound as a building block for more complex structures, potentially uncovering more efficient or sustainable routes than those conceived by human chemists.
| AI/ML Application | Function | Potential Impact on this compound Chemistry |
|---|---|---|
| Reaction Prediction | Forecasts the most likely product(s) of a reaction. nih.govacs.org | Reduces failed experiments by pre-screening synthetic ideas. |
| Condition Optimization | Identifies optimal parameters (catalyst, solvent, temp.) for yield/selectivity. beilstein-journals.orgresearchgate.net | Accelerates process development and improves reaction efficiency. |
| Automated Synthesis Planning | Proposes novel retrosynthetic pathways to a target molecule. wiley.compsecommunity.org | Uncovers new uses for the compound as a strategic building block. |
| Catalyst Discovery | Designs new catalysts with desired properties for specific transformations. researchgate.net | Facilitates the development of custom catalysts for selective reactions. |
Advancements in Asymmetric and Stereoselective Synthesis Methodologies
The synthesis of single-enantiomer compounds is of paramount importance, particularly in medicinal chemistry where biological activity is often stereospecific. The prochiral nature of this compound makes it an excellent substrate for the development and application of advanced asymmetric synthesis methodologies. Future research will aim to achieve ever-higher levels of stereocontrol in its transformations.
Key areas for advancement include:
Dynamic Kinetic Resolution (DKR): This powerful technique can convert a racemic mixture entirely into a single, desired enantiomer. For α-ketoesters, DKR via asymmetric transfer hydrogenation has been used to create three contiguous stereocenters with high diastereoselectivity. nih.gov Applying and refining DKR processes for derivatives of this compound could provide efficient access to densely functionalized, enantioenriched products. nih.gov
Catalytic Enantioselective Additions: The development of new chiral catalysts (metal-based and organocatalytic) remains a central theme. researchgate.net Research will focus on designing catalysts that can distinguish between the enantiotopic faces of the ketone carbonyl, enabling the addition of a wide range of nucleophiles (e.g., alkyl, allyl, alkynyl groups) with near-perfect enantioselectivity. researchgate.net
Substrate- and Auxiliary-Controlled Reactions: While catalytic methods are often preferred, the use of chiral auxiliaries attached to the starting material can provide a robust and predictable method for controlling stereochemistry. Future work may involve developing novel, easily cleavable chiral auxiliaries that can direct the stereoselective transformation of the ketoester and then be efficiently removed.
| Methodology | Description | Relevance to this compound |
|---|---|---|
| Dynamic Kinetic Resolution (DKR) | Combines in-situ racemization with a kinetic resolution to yield a single stereoisomer from a racemic starting material. nih.gov | Enables the transformation of racemic precursors into a single enantiomer of a chiral product with high theoretical yield. |
| Catalytic Asymmetric Hydrogenation | Reduction of the ketone using a chiral catalyst to produce a chiral α-hydroxy ester. nih.gov | Provides direct access to valuable chiral α-hydroxy acid derivatives. |
| Enantioselective Nucleophilic Addition | Addition of organometallic reagents or other nucleophiles to the ketone, guided by a chiral catalyst or ligand. mdpi.comresearchgate.net | Creates tertiary alcohols with high enantiomeric purity, which are versatile chiral building blocks. |
| Asymmetric Michael/Aldol Reactions | Formation of C-C bonds at the α- or γ-position (for unsaturated analogs) using chiral catalysts. nih.govresearchgate.net | Constructs multiple stereocenters simultaneously with high levels of diastereo- and enantioselectivity. |
Further Development of Sustainable and Eco-friendly Synthetic Processes
In line with the global push for green chemistry, future research on this compound will increasingly prioritize the development of sustainable and environmentally benign synthetic methods. mdpi.com This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and safer reagents.
Emerging trends in sustainable synthesis include:
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and easier scalability. rsc.orgamanote.comnih.gov The synthesis of α-ketoesters has been successfully demonstrated in flow systems, and future work will focus on integrating multiple reaction and purification steps into a continuous, automated process. nih.govresearchgate.netmit.edu
Solvent-Free and Alternative Solvent Systems: A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Research into solvent-free reaction conditions, such as those using electromagnetic milling for ester synthesis, provides a promising avenue. rsc.orgbohrium.com Additionally, the use of greener solvents like water, supercritical fluids, or bio-derived solvents will be further explored.
Use of Renewable Feedstocks and Catalysts: The ultimate goal of sustainable chemistry is to move away from petrochemical feedstocks. Research into converting biomass-derived platform molecules, such as α-hydroxy acids, into α-ketoesters through catalytic oxidation represents a key step in this direction. mdpi.com Furthermore, developing catalysts based on earth-abundant metals or metal-free systems, such as glucose-derived carbonaceous materials, aligns with sustainability goals. rsc.org
| Sustainable Approach | Principle | Advantage |
|---|---|---|
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a single batch. amanote.comnih.gov | Improved safety, efficiency, scalability, and reduced reaction times. rsc.orgmit.edu |
| Solvent-Free Reactions | Utilizes methods like ball milling or electromagnetic milling to conduct reactions without a solvent medium. rsc.org | Eliminates solvent waste, simplifies purification, and can enhance reaction rates. rsc.org |
| Biomass Conversion | Synthesizing the target molecule from renewable, plant-based starting materials. mdpi.com | Reduces reliance on fossil fuels and promotes a circular economy. |
| Metal-Free Catalysis | Employing organocatalysts or carbon-based materials instead of precious or toxic metal catalysts. rsc.org | Lowers cost, reduces toxic waste, and improves the environmental profile of the synthesis. |
Exploration of New Synthetic Applications in Advanced Materials and Medicinal Chemistry
While α-ketoesters are well-established as versatile intermediates, ongoing research continues to uncover novel applications for them as key building blocks in the synthesis of complex, high-value molecules for materials science and medicine.
Advanced Materials: The tert-butyl group is often incorporated into organic molecules to enhance their solubility and control their solid-state packing, which are critical properties for materials used in organic electronics. For example, the inclusion of tert-butyl groups in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) has been shown to improve device efficiency by reducing intermolecular quenching effects. rsc.org this compound could serve as a precursor for new ligands or functional molecules where the tert-butyl ester provides both a synthetic handle and desirable physical properties.
Medicinal Chemistry: The α-ketoester motif is a privileged structure in medicinal chemistry, serving as a key precursor to α-hydroxy esters and α-amino esters, which are fundamental components of many pharmaceuticals. mdpi.combeilstein-journals.org The α-ketoamide moiety, readily synthesized from α-ketoesters, is particularly important due to its presence in numerous natural products and drug candidates, where it often acts as a reactive "warhead" that can covalently interact with enzyme targets. acs.org Compared to α-ketoesters, α-ketoamides often exhibit enhanced stability towards plasma esterases, improving their pharmacokinetic profiles. acs.org The synthetic flexibility of this compound makes it an ideal starting point for creating diverse libraries of α-ketoamides and other derivatives for drug discovery programs. chemicalbook.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
